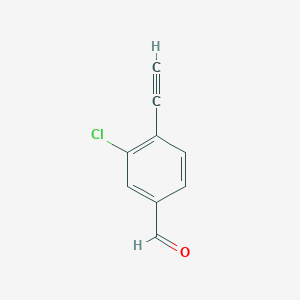

3-Chloro-4-ethynylbenzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5ClO |

|---|---|

Molecular Weight |

164.59 g/mol |

IUPAC Name |

3-chloro-4-ethynylbenzaldehyde |

InChI |

InChI=1S/C9H5ClO/c1-2-8-4-3-7(6-11)5-9(8)10/h1,3-6H |

InChI Key |

XJFDGKSRXVWADY-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C=C(C=C1)C=O)Cl |

Origin of Product |

United States |

Structural Significance and Functional Group Analysis of Halogenated Ethynyl Benzaldehydes

The chemical behavior and synthetic potential of halogenated ethynyl (B1212043) benzaldehydes are intrinsically linked to the interplay of their constituent functional groups. researchgate.net In the case of 3-Chloro-4-ethynylbenzaldehyde, the molecule's reactivity is governed by the distinct properties of the aldehyde, the chloro, and the ethynyl moieties.

The aldehyde group (-CHO) is a classic electrophilic site, readily undergoing nucleophilic attack and serving as a linchpin for carbon-carbon bond formation and the introduction of diverse functional groups. The chlorine atom, an electron-withdrawing group, influences the electron density of the aromatic ring, thereby affecting its reactivity in substitution reactions. Furthermore, the terminal alkyne (ethynyl group, -C≡CH) is a highly versatile functional group, participating in a plethora of reactions including Sonogashira coupling, click chemistry, and cyclization reactions. wikipedia.org

The specific arrangement of these groups in this compound, with the chloro and ethynyl groups in an ortho-para relationship to the aldehyde, creates a unique electronic and steric environment that can be exploited for regioselective synthesis.

Table 1: Key Functional Groups and Their Synthetic Relevance

| Functional Group | Chemical Property | Common Reactions |

| Aldehyde (-CHO) | Electrophilic | Nucleophilic addition, Wittig reaction, Aldol condensation |

| Chloro (-Cl) | Electron-withdrawing, Leaving group | Nucleophilic aromatic substitution, Cross-coupling reactions |

| Ethynyl (-C≡CH) | Nucleophilic, Acidic proton | Sonogashira coupling, Click chemistry, Cycloadditions |

Strategic Position of 3 Chloro 4 Ethynylbenzaldehyde in Advanced Organic Chemistry

The strategic importance of 3-Chloro-4-ethynylbenzaldehyde lies in its capacity to serve as a versatile precursor for the synthesis of complex organic molecules. Its trifunctional nature allows for sequential and orthogonal chemical modifications, enabling the construction of elaborate molecular scaffolds from a relatively simple starting material.

Research has demonstrated the utility of related halogenated benzaldehydes as valuable intermediates in the synthesis of pharmaceuticals, pesticides, and dyes. researchgate.net For instance, the functionalization of 3-chlorobenzaldehyde (B42229) through ortho-lithiation strategies has been explored to prepare a variety of substituted benzaldehyde (B42025) derivatives. researchgate.net Similarly, 3-Chloro-4-hydroxybenzaldehyde (B1581250), a related compound, serves as an intermediate in the synthesis of molecules like ethyl vanillin (B372448) and other biologically active compounds. guidechem.com

The ethynyl (B1212043) group, in particular, opens up a vast landscape of synthetic possibilities. The Sonogashira coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp and sp2 hybridized carbons, is a prime example of the ethynyl group's utility. wikipedia.org This reaction allows for the straightforward linkage of the benzaldehyde core to other aromatic or aliphatic fragments, building molecular complexity with high efficiency.

Research Imperatives for Molecular Innovation and Synthetic Utility

Established Methodologies for Aryl Ethynyl Aldehyde Synthesis

Traditional methods for synthesizing aryl ethynyl aldehydes primarily rely on robust and well-understood reaction pathways, particularly those involving palladium catalysts and careful design of starting materials.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-carbon bonds, and the Sonogashira coupling is particularly useful for synthesizing arylalkynes. wikipedia.orglibretexts.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl halide, such as a substituted bromobenzaldehyde. wikipedia.orggoogle.com The process typically employs a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base, and can be conducted under mild conditions, including at room temperature. wikipedia.orglibretexts.org

The general mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. libretexts.org The palladium cycle starts with the active Pd(0) species, which undergoes oxidative addition with the aryl halide. Following a transmetalation step with a copper acetylide (formed in the copper cycle), the resulting complex undergoes reductive elimination to yield the arylalkyne product and regenerate the Pd(0) catalyst. youtube.com The versatility of the Sonogashira reaction has made it a popular choice in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.orglibretexts.org

A key consideration in these syntheses is the choice of catalyst and ligands. Catalyst systems such as those based on tri-tert-butylphosphine (B79228) have proven effective for the cross-coupling of aryl bromides at ambient temperatures. orgsyn.org The reactivity of the aryl halide is also a factor, with the order of reactivity generally being I > Br > Cl. wikipedia.org This differential reactivity can be exploited for selective couplings. wikipedia.org

| Reaction Component | Role in Sonogashira Coupling | Common Examples | Reference |

| Aryl Halide | The electrophilic coupling partner containing the aryl group. | 4-bromobenzaldehyde (B125591), 3-bromobenzaldehyde, 1-bromo-4-iodobenzene | wikipedia.orggoogle.comwikipedia.org |

| Alkyne | The nucleophilic coupling partner providing the ethynyl group. | Trimethylsilylacetylene, Phenylacetylene, Acetylene | wikipedia.orglibretexts.orgwikipedia.org |

| Palladium Catalyst | Facilitates the oxidative addition and reductive elimination steps. | Pd(PPh₃)₄, [P(t-Bu)₃Pd(μ-Br)]₂ | libretexts.orgorgsyn.org |

| Copper Co-catalyst | Forms copper acetylide, facilitating transmetalation. | Copper(I) iodide (CuI) | wikipedia.orglibretexts.org |

| Base | Neutralizes the hydrogen halide byproduct and facilitates alkyne deprotonation. | Amines (e.g., triethylamine, diethylamine) | libretexts.org |

Precursor Design and Elaboration for Halogenated Benzaldehydes

The synthesis of this compound starts with appropriately substituted precursors. A common strategy involves using a di-halogenated benzene (B151609) derivative which allows for selective functionalization. For instance, a process could start from a bromo-chlorobenzaldehyde. The Sonogashira coupling would preferentially react at the more reactive bromo- position, leaving the chloro- substituent intact.

A widely used technique involves protecting the alkyne functionality during the coupling reaction. Trimethylsilylacetylene is a convenient reagent for this purpose as it is a liquid and the trimethylsilyl (B98337) (TMS) group prevents unwanted side reactions. wikipedia.orgwikipedia.org After the coupling reaction, the TMS group can be easily removed with a base like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or even in situ with a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield the terminal alkyne. wikipedia.org

Similarly, the aldehyde group itself may need protection to prevent it from interfering with the coupling reaction. This can be achieved by converting the aldehyde into a more stable functional group, such as a Schiff's base or an acetal, prior to the coupling step. google.com After the ethynyl group is installed, the aldehyde can be regenerated by hydrolysis with aqueous acid. google.com This multi-step process, involving protection and deprotection, ensures that the desired functionalities are preserved in the final product. google.com For example, 4-ethynylbenzaldehyde (B1303622) can be prepared via the Sonogashira coupling of 4-bromobenzaldehyde with trimethylsilylacetylene, followed by the removal of the protective silyl (B83357) group. wikipedia.org A similar pathway can be envisioned for its chloro-substituted analog.

Novel and Efficient Synthetic Routes

To improve efficiency, reduce waste, and simplify procedures, chemists are continuously developing new synthetic methodologies. These include combining multiple reaction steps into one-pot sequences and employing green chemistry principles.

One-Pot and Multicomponent Reaction Sequences

One-pot and multicomponent reactions (MCRs) offer significant advantages by combining several synthetic steps into a single operation without isolating intermediates. nih.gov This approach improves mass efficiency, simplifies operations, saves resources, and reduces waste. nih.gov MCRs that can construct complex molecules from simple starting materials are particularly valuable. nih.govmdpi.com

For the synthesis of functionalized aldehydes, a multicomponent approach could involve the reaction of an aryl aldehyde, a nucleophile, and an electrophile in a single reaction vessel. mdpi.com While direct one-pot synthesis of this compound from simpler precursors is a complex challenge, related MCRs demonstrate the potential of this strategy. For example, multicomponent reactions involving aryl aldehydes, malononitrile (B47326), and other reagents have been developed to create highly substituted cyclic structures. rsc.org The development of a specific MCR for this compound would represent a significant advancement in its synthesis.

| Reaction Strategy | Description | Advantages | Reference |

| One-Pot Synthesis | Multiple consecutive reactions are carried out in a single reactor. | Reduced workup, purification, and solvent use; increased efficiency. | nih.gov |

| Multicomponent Reaction (MCR) | Three or more reactants combine in a single pot to form a product containing substantial parts of all reactants. | High atom economy, convergent, simplifies synthesis of complex molecules. | nih.govmdpi.com |

| Knoevenagel Condensation | A key reaction in many MCRs, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. | Forms C=C bonds efficiently, often used as an initial step in a cascade sequence. | nih.govrsc.org |

Green Chemistry Approaches in Synthetic Design (e.g., Ionic Liquid-Enhanced Synthesis)

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net This includes using alternative solvents, renewable resources, and catalysts to improve the environmental profile of a synthesis. researchgate.netnih.gov

Ionic liquids (ILs) have emerged as promising "green" solvents and catalysts in organic synthesis. researchgate.net Their unique properties, such as negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds, make them attractive alternatives to volatile organic solvents. researchgate.netbeilstein-journals.org ILs can act as catalysts or promoters for various reactions, including Knoevenagel condensations and coupling reactions. researchgate.netnjtech.edu.cn For instance, an ionic liquid-promoted synthesis of N-tosyl imines from aromatic aldehydes has been described as an environmentally friendly protocol that proceeds in moderate to excellent yields without an additional catalyst. bibliomed.org The use of tunable aryl alkyl ionic liquids (TAAILs) allows for the modification of solvent properties to optimize reaction conditions. beilstein-journals.org The development of a synthesis for this compound in an ionic liquid could offer benefits in terms of reaction efficiency and recyclability of the reaction medium. researchgate.net

Another green approach involves using renewable resources and energy sources. For example, concentrated solar radiation has been used as a renewable energy source to drive the synthesis of heterocyclic compounds, with natural catalysts like lemon juice promoting the reaction. nih.gov Applying such principles to the synthesis of key intermediates like this compound could significantly reduce the environmental impact of their production. researchgate.net

Transformations Involving the Terminal Alkyne Moiety

The carbon-carbon triple bond of the ethynyl group is a hub of reactivity, amenable to a variety of addition and cyclization reactions.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," represents a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. organic-chemistry.orgbeilstein-journals.orgnih.gov This reaction is characterized by its high yield, mild reaction conditions, and exceptional regioselectivity, proceeding effectively in a broad range of solvents, including water. organic-chemistry.orgbeilstein-journals.org The catalytic cycle is understood to involve the formation of a copper(I) acetylide intermediate, which then reacts with an azide (B81097) to form a six-membered copper-triazolide intermediate before reductive elimination furnishes the triazole product. beilstein-journals.org

In the context of this compound, the terminal alkyne readily participates in CuAAC reactions. For instance, its reaction with a suitably chosen organic azide in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent, would be expected to yield the corresponding 1,4-disubstituted triazole derivative, as illustrated in the general scheme below. The reaction's broad functional group tolerance ensures that the aldehyde and chloro substituents remain intact during the transformation. organic-chemistry.orgnih.gov

Table 1: Key Features of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description |

| Reactants | Terminal alkyne (e.g., this compound) and an organic azide. |

| Catalyst | Typically a copper(I) source, such as CuI, or a mixture of a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). beilstein-journals.org |

| Product | 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov |

| Regioselectivity | Highly specific for the 1,4-regioisomer. organic-chemistry.orgnih.gov |

| Reaction Conditions | Mild, often at room temperature, and compatible with a wide range of solvents, including water. organic-chemistry.orgbeilstein-journals.org |

| Advantages | High yields, operational simplicity, and broad functional group tolerance. organic-chemistry.orgnih.gov |

The terminal alkyne of this compound can undergo various regioselective hydrofunctionalization reactions, adding new atoms or functional groups across the triple bond.

Hydrophosphination: The addition of P-H bonds across the alkyne can lead to the formation of vinylphosphonates or related organophosphorus compounds. While specific studies on the hydrophosphination of this compound are not prevalent, the general reactivity of terminal alkynes suggests that both radical and metal-catalyzed pathways could be explored to achieve this transformation, with the regioselectivity being a key aspect to control.

Hydrodeuteration: The incorporation of deuterium (B1214612) at specific positions within a molecule is of significant interest for mechanistic studies and isotopic labeling. The hydrodeuteration of the alkyne in this compound could be achieved through various methods, including catalytic deuteration using D₂ gas and a suitable metal catalyst, or through deuterated reagents in hydrofunctionalization reactions. The regioselectivity of deuterium incorporation would depend on the chosen method and catalyst system.

Beyond CuAAC, the ethynyl group of this compound is a versatile partner in a range of cycloaddition and annulation reactions to construct more complex cyclic and heterocyclic systems. pageplace.de These reactions are invaluable for building molecular complexity in a controlled manner.

For example, [4+2] cycloadditions (Diels-Alder reactions), where the alkyne acts as a dienophile, can be employed. pageplace.de Although simple alkynes are often reluctant dienophiles, their reactivity can be enhanced by the presence of electron-withdrawing groups. The aldehyde group on the phenyl ring of this compound could influence the electronic properties of the alkyne to some extent.

Furthermore, transition metal-catalyzed annulation reactions provide a powerful strategy for the construction of fused ring systems. For instance, a copper-catalyzed (4+3)-cycloaddition of a suitable diene with the alkyne could potentially lead to the formation of seven-membered rings. rsc.org The specific reaction conditions and the nature of the catalyst and reactants would dictate the outcome and regioselectivity of such transformations.

Reactivity of the Aldehyde Functionality

The aldehyde group is a classic electrophilic center, readily undergoing a variety of nucleophilic addition and condensation reactions.

The carbonyl carbon of the aldehyde in this compound is susceptible to attack by a wide array of nucleophiles. These reactions are fundamental in organic synthesis for carbon-carbon and carbon-heteroatom bond formation.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, typically catalyzed by a weak base. researchgate.netscielo.br For example, the reaction of this compound with malononitrile in the presence of a base like piperidine (B6355638) or an ionic liquid would be expected to yield a 2-substituted acrylonitrile (B1666552) derivative. researchgate.net These products are valuable intermediates for the synthesis of various heterocyclic compounds.

Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and phosphorus ylides. Reacting this compound with a Wittig reagent would lead to the formation of a styrenyl derivative, with the geometry of the resulting double bond being dependent on the nature of the ylide.

Grignard and Organolithium Additions: Organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily add to the aldehyde group of this compound to form secondary alcohols after an aqueous workup. researchgate.net The ethynyl group may need to be protected, for example as a trimethylsilylacetylene, to prevent its reaction with these highly basic and nucleophilic reagents. wikipedia.org

Formation of Imines and Hemiaminals: The aldehyde can react with primary amines to form imines (Schiff bases) or, in some cases, stable hemiaminals. mdpi.com The stability of the hemiaminal versus the imine is influenced by the electronic and steric properties of the reactants and the reaction conditions. mdpi.com

Table 2: Examples of Nucleophilic Addition and Condensation Reactions of the Aldehyde Group

| Reaction Type | Nucleophile/Reagent | Expected Product Type |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile) | Substituted alkene |

| Wittig Reaction | Phosphorus ylide | Styrenyl derivative |

| Grignard Addition | Organomagnesium halide (RMgX) | Secondary alcohol |

| Organolithium Addition | Organolithium compound (RLi) | Secondary alcohol |

| Imine Formation | Primary amine (RNH₂) | Imine (Schiff base) |

| Hemiaminal Formation | Primary amine (RNH₂) | Hemiaminal |

Recent advances in organic synthesis have focused on the direct functionalization of C-H bonds, offering a more atom-economical approach to molecular construction. While the aldehyde C-H bond itself is a key site of reactivity, the functionalization of C-H bonds on the aromatic ring adjacent to the aldehyde is a more challenging yet highly rewarding endeavor.

Although specific examples involving this compound are not extensively documented, general methodologies for the ortho-C-H functionalization of benzaldehydes could potentially be applied. These often involve transition metal catalysis and the use of a directing group, which in this case could be the aldehyde itself, to guide the catalyst to a specific C-H bond. Such transformations could introduce new substituents at the C-2 or C-6 positions of the benzene ring, further expanding the synthetic utility of this versatile molecule. Photocatalysis using reagents like eosin (B541160) Y has also emerged as a powerful tool for aldehydic C-H functionalization. nih.gov

Electronic and Steric Influence of the Chloro Substituent

The presence of a chlorine atom at the 3-position of the benzaldehyde (B42025) ring significantly impacts the electronic environment and steric accessibility of the molecule, thereby influencing its reactivity in various chemical transformations.

The Hammett substituent constants (σ) provide a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. These constants are valuable for predicting reaction rates and equilibria.

| Substituent | σm | σp |

|---|---|---|

| -Cl | 0.37 | 0.23 |

| -C≡CH | 0.21 | 0.23 |

| -CHO | 0.35 | 0.42 |

Data sourced from available chemical literature. stenutz.eu

In electrophilic aromatic substitution reactions, the existing substituents on the benzene ring dictate the position of the incoming electrophile. The aldehyde group is a meta-director, while the chloro and ethynyl groups are ortho-, para-directors. In this compound, the positions ortho and para to the chloro group are positions 2, 4, and 6. The positions ortho and para to the ethynyl group are positions 3 and 5. The position meta to the aldehyde is position 5.

The directing effects of the substituents are often additive. In this case, the chloro and ethynyl groups are ortho, para-directing, while the aldehyde group is meta-directing. The positions activated by the chloro and ethynyl groups are 2, 5, and 6. The position activated by the aldehyde group is position 5. Therefore, electrophilic substitution is most likely to occur at position 5, which is reinforced by the directing effects of both the ethynyl and aldehyde groups.

The steric hindrance from the adjacent chloro and ethynyl groups can also influence the regioselectivity of the reaction, potentially favoring substitution at the less hindered position 5.

Mechanistic Elucidation of Complex Reaction Cascades

The presence of multiple reactive sites in this compound allows for the design of complex reaction cascades, where a series of intramolecular reactions follow an initial intermolecular event. Understanding the kinetics, thermodynamics, and stereochemistry of these cascades is crucial for controlling the reaction outcome.

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature, general principles from related systems can be applied. For instance, in Sonogashira coupling reactions, which involve the coupling of a terminal alkyne with an aryl or vinyl halide, the reaction rate is influenced by the nature of the halide, the catalyst, and the reaction conditions. organic-chemistry.orglibretexts.orgwikipedia.org

The C-Cl bond in this compound is generally less reactive in palladium-catalyzed cross-coupling reactions compared to C-Br or C-I bonds. Higher temperatures and more active catalyst systems are often required to achieve efficient coupling at the chloro position.

Computational studies on related molecules, such as 3-chloro-4-hydroxybenzaldehyde, have provided insights into the relative stabilities of different conformers and their vibrational frequencies. researchgate.net Such theoretical calculations can be extended to this compound to predict the thermodynamics of various reaction pathways and the stability of intermediates and transition states. For example, density functional theory (DFT) calculations can be employed to determine the activation energies for different steps in a reaction cascade, helping to identify the rate-determining step and predict the most favorable reaction pathway. mdpi.com

The stereochemical and regiochemical outcomes of reactions involving this compound are dictated by the interplay of electronic and steric factors, as well as the nature of the reagents and catalysts used.

In reactions involving the aldehyde group, such as nucleophilic additions, the stereochemistry of the newly formed chiral center can be controlled by using chiral catalysts or auxiliaries. The steric bulk of the ortho-chloro and ethynyl groups can influence the facial selectivity of the nucleophilic attack on the carbonyl carbon.

In cycloaddition reactions involving the ethynyl group, the regioselectivity is governed by the electronic and steric matching of the interacting orbitals of the diene and dienophile. The electron-withdrawing nature of the substituted benzene ring can influence the energy of the frontier molecular orbitals of the ethynyl group, thereby affecting the regiochemical outcome of the cycloaddition. youtube.comyoutube.com

For intramolecular reaction cascades, the regioselectivity is often determined by the relative stability of the transition states leading to different cyclized products. Baldwin's rules can be a useful guide for predicting the feasibility of various ring-closing reactions based on the size of the ring being formed and the geometry of the reacting centers.

Derivatization and Molecular Diversification of 3 Chloro 4 Ethynylbenzaldehyde

Design and Synthesis of Functionalized Derivatives

The synthesis of functionalized derivatives of 3-Chloro-4-ethynylbenzaldehyde often leverages established synthetic methodologies for the introduction of the ethynyl (B1212043) group onto a substituted benzaldehyde (B42025) core. A common approach is the transformation of the aldehyde group of a precursor, such as a bromobenzaldehyde derivative, into a terminal alkyne.

One such powerful method is the Corey-Fuchs reaction. This two-step process typically involves the reaction of the starting aldehyde with carbon tetrabromide and triphenylphosphine (B44618) to form a dibromo-olefin intermediate. Subsequent treatment of this intermediate with a strong base, like n-butyllithium, results in the formation of the desired terminal alkyne. An improved method for this approach utilizes trimethyl phosphite (B83602) and carbon tetrabromide in toluene (B28343) for the synthesis of the dibromo-methylene intermediate, which can then be converted to the alkyne under conditions suitable for larger scale synthesis. researchgate.net

Another widely used method for the synthesis of ethynylarenes is the Sonogashira coupling. This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl halide. For instance, a suitably protected alkyne, such as trimethylsilylacetylene, can be coupled with a substituted bromobenzaldehyde. wikipedia.org The protecting group, in this case, the trimethylsilyl (B98337) (TMS) group, is then removed under basic conditions to yield the terminal ethynylbenzaldehyde derivative. wikipedia.org

The aldehyde functionality of this compound itself serves as a key handle for derivatization. For example, reductive amination can be employed to introduce amine-containing moieties. This reaction involves the formation of a Schiff base between the aldehyde and a primary or secondary amine, followed by reduction to the corresponding amine. This strategy has been demonstrated in the synthesis of related compounds, such as the reaction of 4-(allyloxy)-3-chlorobenzaldehyde (B1275933) with morpholine (B109124) in the presence of a reducing agent like sodium triacetoxyborohydride. guidechem.com

| Synthetic Method | Description | Key Reagents | Reference |

| Corey-Fuchs Reaction | Two-step conversion of an aldehyde to a terminal alkyne via a dibromo-olefin intermediate. | CBr4, PPh3, n-BuLi or P(OCH3)3, CBr4 | researchgate.net |

| Sonogashira Coupling | Palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide. | Pd catalyst, Cu(I) cocatalyst, base, TMS-acetylene | wikipedia.org |

| Reductive Amination | Conversion of the aldehyde group to an amine via an imine intermediate. | Amine, reducing agent (e.g., NaBH(OAc)3) | guidechem.com |

Strategies for Incorporation into Supramolecular Assemblies

The chloro and ethynyl substituents on the benzaldehyde ring play a crucial role in directing the assembly of this compound into larger, non-covalently bonded supramolecular structures. The chlorine atom, in particular, can participate in halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site. mdpi.com

The positive potential on the chloro-group can act as an electrophilic site, enabling it to interact with nucleophiles like the oxygen atoms of carbonyl groups or the nitrogen atoms of pyridines in adjacent molecules. mdpi.com These interactions, in conjunction with other non-covalent forces such as hydrogen bonding (if other suitable functional groups are present) and van der Waals forces, can guide the self-assembly of the molecules into well-defined crystalline lattices. mdpi.com

Studies on related chlorobenzoic acids have shown that the chloro-group can lead to the formation of interesting supramolecular synthons, which are structural units within a supramolecular assembly. mdpi.com By analogy, the chloro-substituent in this compound can be expected to facilitate the formation of predictable packing motifs in the solid state. The ethynyl group can also participate in weak hydrogen bonding or π-stacking interactions, further contributing to the stability and structure of the resulting supramolecular assembly.

Site-Selective Chemical Modifications

The distinct reactivity of the different functional groups and positions on the this compound molecule allows for a range of site-selective chemical modifications.

Halogenation and Hydroxylation of the Aromatic Core

The introduction of additional halogen atoms or hydroxyl groups onto the aromatic ring of this compound can be achieved through various methods, including the use of biocatalysts. Flavin-dependent halogenases (FDHs) are enzymes that can catalyze the site-selective halogenation of electron-rich aromatic compounds. chemrxiv.org These enzymes utilize a flavin cofactor and a halide source to generate a reactive halogenating species that can functionalize specific positions on a substrate. chemrxiv.org The regioselectivity of these enzymes is determined by the specific binding of the substrate in the enzyme's active site. nih.gov This approach offers a green and highly selective alternative to traditional chemical halogenation methods.

Similarly, enzymatic hydroxylation of the aromatic core is a potential modification strategy. While not specifically documented for this compound, manganese-catalyzed C-H oxidation has been shown to be effective for the late-stage hydroxylation of complex molecules, including those with oxidatively sensitive functionalities like aryl halides and acetylenes. researchgate.net This method could potentially be adapted for the selective hydroxylation of the aromatic C-H bonds of this compound.

| Modification | Methodology | Key Features | Potential Reagents/Catalysts |

| Halogenation | Enzymatic Halogenation | High site-selectivity, mild reaction conditions. | Flavin-dependent halogenases (FDHs) |

| Hydroxylation | Catalytic C-H Oxidation | Tolerates sensitive functional groups. | Mn(CF3–PDP) catalyst |

Difluoromethylene and Tetrafluoroethyl Insertions

The aldehyde group of this compound is a prime target for the insertion of fluorinated moieties. A transition-metal-free strategy has been developed for the controllable single and double difluoromethylene (CF2) formal insertions into the C-H bonds of aldehydes. nih.gov This method utilizes the difluorocarbene reagent TMSCF2Br (bromotrifluoromethylsilane) to generate a 2,2-difluoroenolsilyl ether intermediate for a single insertion, or a 2,2,3,3-tetrafluorocyclopropanolsilyl ether intermediate for a double insertion. nih.gov These intermediates can then be reacted with various electrophiles to yield ketones containing difluoromethylene (CF2) or tetrafluoroethylene (B6358150) (CF2CF2) units. nih.gov This approach would allow for the conversion of the formyl group of this compound into a 1-chloro-2-ethynyl-4-(1,1-difluoro-2-oxopropyl)benzene or a related tetrafluoroethyl derivative.

Isotopic Labeling for Mechanistic Probes (e.g., Deuteration)

Isotopic labeling, such as the replacement of hydrogen with its heavier isotope deuterium (B1214612), is a powerful tool for elucidating reaction mechanisms. While specific deuteration studies on this compound are not extensively reported, the general principles can be readily applied. For instance, the aldehyde proton can be selectively replaced with deuterium through various methods, such as enolate formation followed by quenching with a deuterium source (e.g., D2O).

This deuterated analog could then be used to probe the mechanism of reactions involving the aldehyde group, such as the difluoromethylene insertion mentioned previously. By tracking the position of the deuterium label in the products, one can gain insights into the bond-breaking and bond-forming steps of the reaction. Similarly, deuterium could be incorporated into the aromatic ring or the ethynyl group to study the mechanisms of electrophilic aromatic substitution or reactions involving the alkyne, respectively.

Computational and Theoretical Frameworks for 3 Chloro 4 Ethynylbenzaldehyde Research

Quantum Chemical Characterization

Quantum chemical methods are employed to calculate the fundamental properties of a molecule, offering insights into its stability, reactivity, and spectroscopic profile. These calculations are typically performed using methodologies like Density Functional Theory (DFT), often with basis sets such as 6-31G* or 6-311G*, which provide a good balance between accuracy and computational cost. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. In related benzaldehyde (B42025) derivatives, the HOMO is typically a π-orbital located on the benzene (B151609) ring and the electron-rich substituents, while the LUMO is a π*-orbital often localized over the carbonyl group and the aromatic system. For 3-Chloro-4-ethynylbenzaldehyde, the electron-withdrawing nature of the aldehyde and chlorine groups, combined with the π-system of the ethynyl (B1212043) group, would significantly influence the energies of these orbitals.

Charge Distribution: Analysis of the charge distribution reveals the electrophilic and nucleophilic sites within the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom. In a study on 2-chloro-4-fluorobenzoic acid, topological analysis showed how halogen substituents polarize the charge density in their vicinity. researchgate.net By analogy, for this compound, the highest negative charges are expected to be on the oxygen atom of the carbonyl group and the chlorine atom due to their high electronegativity. The carbonyl carbon and the aldehydic hydrogen would, in turn, be electron-deficient.

| Atom/Group | Predicted Partial Charge | Reasoning |

|---|---|---|

| Carbonyl Oxygen (O) | Highly Negative (δ-) | High electronegativity, resonance withdrawal. |

| Chlorine (Cl) | Negative (δ-) | High electronegativity, inductive withdrawal. |

| Carbonyl Carbon (C=O) | Positive (δ+) | Bonded to highly electronegative oxygen. |

| Aldehydic Hydrogen (H-C=O) | Positive (δ+) | Adjacent to the electron-withdrawing carbonyl group. |

| Ethynyl Hydrogen (H-C≡) | Slightly Positive (δ+) | Acidity due to sp-hybridized carbon. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the electron density surface of a molecule. wolfram.com It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions and receptor-ligand binding. scispace.com The map is color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with near-zero or intermediate potential. wolfram.comresearchgate.net

For this compound, the MEP map would be expected to show:

Intense Red Region: Localized on the oxygen atom of the aldehyde group, making it a primary site for hydrogen bonding and interactions with electrophiles. researchgate.net

Blue Regions: Concentrated around the aldehydic hydrogen and the terminal hydrogen of the ethynyl group. These positive regions indicate their acidic nature and susceptibility to attack by nucleophiles.

Intermediate Potential: The benzene ring would display a complex potential surface with negative potential (π-electron cloud) above and below the ring, influenced by the attached functional groups. The chlorine atom would contribute to a region of negative to neutral potential.

Analysis of MEP maps for similar molecules confirms that the most favorable transition states in reactions often involve the alignment of oppositely charged regions between the reacting molecules. researchgate.net

Computational chemistry allows for the accurate prediction of spectroscopic data, which is essential for the identification and characterization of a compound.

NMR Spectroscopy: Predicted ¹H and ¹³C NMR chemical shifts can be calculated. By analyzing data from analogous structures like 3-chlorobenzaldehyde (B42229) and 4-ethynylbenzaldehyde (B1303622), a predicted spectrum for this compound can be constructed. rsc.orgnih.gov

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Aldehyde (CHO) | ~9.9 - 10.1 | ~190 - 192 | Deshielded proton and carbon due to electronegative oxygen. rsc.org |

| Aromatic H (ortho to CHO) | ~7.8 - 8.0 | ~128 - 135 | Affected by anisotropy of C=O and Cl. |

| Aromatic H (meta to CHO) | ~7.5 - 7.7 | ~130 - 138 | Influenced by Cl and ethynyl groups. |

| Ethynyl (C≡CH) | ~3.1 - 3.4 | ~80 - 85 (C-H), ~82-87 (C-Ar) | Characteristic shifts for terminal alkynes. nih.gov |

IR and Raman Spectroscopy: Vibrational frequencies calculated computationally can be correlated with experimental IR and Raman spectra. Studies on related molecules like 3-chloro-4-methoxybenzaldehyde (B1194993) and 3-chloro-4-hydroxybenzaldehyde (B1581250) provide a basis for assigning the vibrational modes. nih.govresearchgate.net

Key predicted vibrational frequencies include:

C=O Stretch: A strong, characteristic band in the IR spectrum, expected around 1690-1710 cm⁻¹. In related molecules, this band can be subject to Fermi resonance. nih.gov

C≡C Stretch: A weak to medium band in the IR spectrum around 2100-2150 cm⁻¹.

≡C-H Stretch: A sharp, medium intensity band around 3300 cm⁻¹.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: A strong band in the lower frequency region, typically 600-800 cm⁻¹.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| ≡C-H Stretch | 3280 - 3320 | Medium-Strong | Medium |

| C-H Aromatic Stretch | 3050 - 3100 | Medium | Strong |

| C≡C Stretch | 2100 - 2150 | Weak-Medium | Strong |

| C=O Stretch | 1690 - 1710 | Strong | Medium |

| C=C Aromatic Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-Cl Stretch | 600 - 800 | Strong | Medium |

Reaction Pathway Analysis and Mechanistic Modeling

Theoretical modeling extends beyond static molecular properties to simulate the dynamics of chemical reactions. This involves mapping the potential energy surface of a reaction to understand its mechanism, kinetics, and thermodynamics.

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). Identifying the geometry of the TS and calculating its energy relative to the reactants (the energy barrier or activation energy) is fundamental to predicting reaction rates. While specific TS calculations for reactions involving this compound are not documented in the provided search results, the methodology is well-established. For instance, in studies of halogen-exchange fluorination on related chlorobenzaldehydes, computational methods are used to locate the TS and determine the energy barriers, thereby explaining the reaction's feasibility and selectivity. researchgate.net Such calculations would be vital for understanding, for example, the mechanism of Sonogashira coupling or other cross-coupling reactions at the ethynyl position, or nucleophilic addition to the aldehyde group.

Reactions are rarely performed in the gas phase; the solvent can have a profound impact on reaction pathways and rates. libretexts.org Computational models can simulate these solvent effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules). Polar solvents can stabilize charged intermediates and transition states, which is particularly relevant for reactions involving polar molecules like this compound. libretexts.org The choice of a polar protic versus a polar aprotic solvent could significantly alter the energy barriers of a given reaction pathway.

Furthermore, for catalyzed reactions, the entire catalytic cycle can be modeled. This involves simulating each step: substrate binding to the catalyst, the chemical transformation (often involving several intermediates and transition states), and product release. For example, a study on the fluorination of 4-chlorobenzaldehyde (B46862) investigated the role of phase transfer catalysts. researchgate.net A full computational simulation of such a system would model how the catalyst interacts with the substrate and facilitates the reaction, providing insights that are difficult to obtain experimentally.

Structure-Reactivity Relationship Studies

The arrangement of the chloro and ethynyl substituents on the benzaldehyde core significantly influences its reactivity. Quantitative structure-reactivity relationship (QSRR) studies, grounded in theoretical principles, are pivotal in elucidating these influences.

The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgnumberanalytics.com It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) of a substituted aromatic compound to that of the unsubstituted parent compound (k₀ or K₀) through the equation: log(k/k₀) = σρ or log(K/K₀) = σρ. wikipedia.orglibretexts.org

The substituent constant, σ, is specific to the substituent and its position (meta or para), while the reaction constant, ρ, is characteristic of the reaction type and its sensitivity to electronic effects. wikipedia.org

For this compound, the electronic effects of the chloro and ethynyl groups can be assessed by their respective Hammett constants. The chloro group at the meta position (σ_meta) and the ethynyl group at the para position (σ_para) are the key parameters.

Table 1: Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

|---|---|---|

| -Cl | 0.37 | 0.23 |

| -C≡CH | 0.21 | 0.23 |

Source: Data compiled from established literature sources on Hammett constants. libretexts.orgpitt.edu

In a QSRR study, the reactivity of a series of derivatives of this compound could be correlated with these Hammett parameters. For instance, in reactions where a negative charge is developed in the transition state (a positive ρ value), such as nucleophilic addition to the carbonyl group, the electron-withdrawing nature of both substituents would be expected to enhance the reaction rate. A linear correlation between the logarithm of the rate constants and the sum of the Hammett σ values for various substituents would provide a quantitative measure of the electronic effects on the reactivity of the aldehyde group. Such studies are common for understanding the reactivity of substituted benzaldehydes in various chemical transformations. tandfonline.comjmaterenvironsci.comnih.gov

The three-dimensional structure and flexibility of this compound are critical determinants of its interaction with other molecules, such as enzymes or receptors in a biological context. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and dynamic behavior of molecules.

Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms. The primary degree of freedom is the rotation around the C-C bond connecting the aldehyde group to the benzene ring. Due to the potential for steric hindrance and electronic interactions between the aldehyde group and the adjacent chloro substituent, certain conformations will be energetically favored. Computational methods like Density Functional Theory (DFT) can be used to calculate the energies of different conformers and identify the global minimum energy structure. For related molecules like 3-chloro-4-hydroxybenzaldehyde, computational studies have determined the most stable conformers. researchgate.net

Molecular dynamics simulations provide a time-resolved picture of the molecule's motion. mdpi.com By simulating the movement of atoms over time based on classical mechanics, MD can reveal how the molecule behaves in a solvent or when interacting with a binding partner. For instance, an MD simulation could show the flexibility of the ethynyl group and the conformational preferences of the aldehyde group in an aqueous environment. This information is crucial for understanding how the molecule might fit into a binding pocket and for predicting its pharmacokinetic properties. Studies on other benzaldehyde derivatives have successfully used MD simulations to understand their interactions with biological targets. mdpi.com

Computational Design Methodologies for Novel Derivatives

Computational chemistry offers a suite of powerful methodologies for the rational design of novel derivatives of this compound with tailored properties, such as enhanced biological activity or improved material characteristics. researchgate.netbiotech-asia.org These approaches can significantly accelerate the discovery process by prioritizing which new molecules to synthesize and test.

One common strategy is structure-based drug design, which relies on the known three-dimensional structure of a biological target (e.g., an enzyme). Using molecular docking programs, libraries of virtual derivatives of this compound can be screened to predict their binding affinity and orientation within the target's active site. researchgate.net For example, modifications could be made to the ethynyl group or additional substituents could be introduced onto the benzene ring to optimize interactions with specific amino acid residues in the binding pocket.

Another approach is ligand-based drug design, which is employed when the structure of the target is unknown. This method relies on the information from a set of known active molecules. A pharmacophore model can be developed based on the essential structural features of this compound that are responsible for its activity. This model can then be used to search for or design new molecules that possess the same key features. Quantitative Structure-Activity Relationship (QSAR) models, as discussed earlier, are also a form of ligand-based design, where predictive models are built based on the physicochemical properties of a series of compounds and their measured activities. jmaterenvironsci.comnih.gov

The design of novel derivatives can also be guided by in silico predictions of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net By computationally evaluating these properties early in the design phase, it is possible to avoid synthesizing compounds that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Applications of 3 Chloro 4 Ethynylbenzaldehyde in Advanced Chemical Systems

Precursor for Complex Organic Synthesis

The distinct reactivity of the aldehyde and ethynyl (B1212043) groups allows for their sequential or sometimes simultaneous participation in reactions, enabling the construction of intricate molecular architectures from a relatively simple starting material.

Synthesis of Heterocyclic and Polycyclic Scaffolds

The strategic placement of the aldehyde and ethynyl functionalities in 3-chloro-4-ethynylbenzaldehyde facilitates the creation of diverse heterocyclic and polycyclic systems, which are core structures in many natural products and pharmaceuticals.

Indeno[2,1-c]pyran-3-ones and Isobenzofurans : Derivatives of this compound, specifically o-(2-acyl-1-ethynyl)benzaldehydes, are key building blocks for the synthesis of Indeno[2,1-c]pyran-3-ones and 1-oxazolonylisobenzofurans. A regioselective and divergent approach using the Erlenmeyer–Plöchl azlactone (EPA) reaction has been developed. When these benzaldehyde (B42025) derivatives react with N-acylglycines, it leads to the formation of Indeno[2,1-c]pyran-3-ones through a cascade reaction involving the formation of two C-C and two C-O bonds. nih.govacs.org Conversely, reacting them with free amino acids under similar conditions yields 1-oxazolonylisobenzofurans via a selective 5-exo-dig cyclization. nih.govacs.org This method is notable for being operationally simple, proceeding under mild, metal-free conditions, and demonstrating high atom economy. nih.gov

Isoquinolines : Substituted isoquinolines can be synthesized through methods that involve the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.gov This process allows for the assembly of multiply substituted isoquinolines from several components in a single operation. harvard.edu The reaction pathway involves the direct condensation of the imine anions with nitriles, followed by electrophilic trapping to introduce further diversity into the isoquinoline scaffold. nih.gov

Pyrrolo[1,2-a]pyrazine : While direct synthesis from this compound isn't detailed, related structures like 1-alkyl-1-phenylethynyl substituted tetrahydropyrrolo[1,2-a]pyrazines are used to synthesize rare pyrrole-annulated 8-alkylidenediazecines. urfu.ru This transformation occurs through a sequence of cleavage and cyclization of the azine ring when reacted with terminal alkynes in protic solvents. urfu.ru Pyrrolo[1,2-a]pyrazine derivatives are known to exhibit significant antibacterial, antifungal, and antiviral activities. researchgate.net

Indanones : A one-pot synthesis of 2,3-disubstituted indanones can be achieved through the SbF5-catalyzed reaction of phenylalkynes with aldehydes. organic-chemistry.org This reaction proceeds with high stereoselectivity, yielding exclusively the trans-isomer of the indanone products via a formal alkyne-carbonyl metathesis followed by a Nazarov cyclization. organic-chemistry.org The catalyst, SbF5, in conjunction with ethanol, selectively activates the aldehyde, promoting the efficient formation of the enone intermediate and its subsequent cyclization. organic-chemistry.org Other methods for indanone synthesis include intramolecular Friedel–Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. beilstein-journals.orgnih.gov

Below is a table summarizing the synthesis of these scaffolds.

Table 1: Synthesis of Heterocyclic and Polycyclic Scaffolds| Scaffold | Key Reaction Type | Reactants Related to this compound | Noteworthy Features |

|---|---|---|---|

| Indeno[2,1-c]pyran-3-ones | Erlenmeyer–Plöchl azlactone (EPA) reaction | o-(2-acyl-1-ethynyl)benzaldehydes with N-acylglycines | Metal-free, mild conditions, high atom economy. nih.gov |

| Isobenzofurans | EPA reaction / 5-exo-dig cyclization | o-(2-acyl-1-ethynyl)benzaldehydes with free amino acids | Divergent synthesis from the same precursor as Indenopyranones. nih.govacs.org |

| Isoquinolines | Condensation / Cyclization | Lithiated o-tolualdehyde tert-butylimines with nitriles | Multi-component assembly in a single operation. harvard.edu |

| Pyrrolo[1,2-a]pyrazines | Cleavage / Cyclization | 1-Alkyl-1-phenylethynyl substituted tetrahydropyrrolo[1,2-a]pyrazines | Used to create expanded ring systems like diazecines. urfu.ru |

| Indanones | Alkyne-carbonyl metathesis / Nazarov cyclization | Phenylalkynes and aldehydes catalyzed by SbF5 | High trans-selectivity. organic-chemistry.org |

Construction of Architecturally Challenging Molecules

The dual functionality of this compound is instrumental in building complex, multi-cyclic, and sterically hindered molecules. The ethynyl group serves as a rigid linker or a reactive site for further elaboration, while the aldehyde group provides a handle for forming new carbon-carbon or carbon-heteroatom bonds. This allows for the controlled, stepwise construction of polycyclic aromatic hydrocarbons and other intricate structures that are difficult to synthesize by other means. The generation of multiple reactive sites, such as in 1,3- or 1,4-benzdiyne equivalents, allows for sequential reactions to form various benzo-fused heteroaromatic compounds. rsc.org

Role in Functional Materials Science

The ethynylbenzaldehyde scaffold is a key component in the design of novel organic materials with specific electronic and optical properties. The conjugated system formed by the benzene (B151609) ring and the ethynyl group can be extended through polymerization or coupling reactions, leading to materials with applications in electronics and photonics.

Electrochromic Materials and Devices

Electrochromic materials can change their optical properties, such as color and transparency, in response to an applied electrical potential. nih.gov The extended π-conjugated systems that can be synthesized from precursors like this compound are often chromophoric. By incorporating these units into polymers or larger molecular systems, materials can be designed to undergo reversible redox reactions that result in a visible color change. These materials are integral to the development of smart windows, low-power displays, and electronic paper. nih.gov

Organic Light-Emitting Diode (OLED) Components

In OLEDs, organic materials emit light when an electric current is passed through them. The performance of an OLED is highly dependent on the chemical structure of the organic layers. Molecules derived from this compound can be tailored to function as emitters, charge transporters, or host materials within an OLED device. The ability to modify the electronic properties of the molecule by extending its conjugation or by adding specific functional groups allows for the tuning of emission color, efficiency, and device lifetime.

Semiconducting and Optoelectronic Applications

The π-conjugated framework inherent in molecules derived from this compound provides a basis for organic semiconducting behavior. Polymerization of the ethynyl group can lead to conjugated polymers with semiconducting properties, suitable for use in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. The ability to create well-defined, extended aromatic systems is crucial for achieving high charge carrier mobility and efficient light absorption, which are key performance metrics for these devices.

Metal-Organic Framework (MOF) Synthesis and Properties

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs, such as pore size, surface area, and chemical functionality, are highly tunable and depend on the choice of the metal center and the organic linker. The incorporation of this compound as a primary or secondary building block in MOF synthesis could lead to novel materials with tailored properties.

The aldehyde group can be utilized in post-synthetic modification, a technique used to introduce chemical functionality into a pre-existing MOF structure. This allows for the covalent attachment of other molecules, which can be used to fine-tune the MOF's properties for specific applications.

The presence of the ethynyl group in the linker is of particular interest. It is well-documented that the ethynyl group can act as a hydrogen-bond donor through its acidic C-H bond and as a hydrogen-bond acceptor via the triple-bond's π-density researchgate.net. This dual nature allows it to play a crucial role in the crystal packing and molecular aggregation within the MOF structure researchgate.net. The use of slim, ethynyl-based ligands has been shown to favor the formation of interpenetrated MOF structures, which can enhance framework stability and, in some cases, improve gas adsorption capacity and selectivity due to the creation of confined pores researchgate.net. For instance, MOFs constructed with ethynyl-based ligands have demonstrated good selectivity for the adsorption of acetylene over carbon dioxide and methane researchgate.net.

Table 1: Potential Influence of Functional Groups of this compound on MOF Properties

| Functional Group | Potential Effect on MOF Properties | Rationale |

| Aldehyde | Enables post-synthetic modification for tailored functionality. | The reactive aldehyde can be used to covalently attach other molecules. |

| Ethynyl | Can lead to interpenetrated frameworks, enhancing stability and gas selectivity. | The linear and rigid nature of the ethynyl group can direct the formation of specific topologies. The π-system can interact with guest molecules. |

| Chloro | Modifies the electronic properties of the linker and the MOF. | The electron-withdrawing nature of chlorine can affect the acidity of the pores and interactions with adsorbates. |

Catalytic Components and Ligand Development

The functional groups of this compound also make it a promising candidate for the development of novel catalytic components and ligands. The aldehyde group can participate in various chemical transformations, and the ethynyl and chloro groups can be used to tune the steric and electronic properties of a catalyst.

Functionalized benzaldehydes are valuable precursors in the synthesis of ligands for catalysis. For example, they can be used to synthesize Schiff base ligands, which are known to coordinate with a wide range of metal ions to form stable complexes with catalytic activity in various reactions, such as oxidation and polymerization. The electronic nature of the substituents on the benzaldehyde ring can significantly impact the catalytic performance of the resulting metal complex.

The development of catalysts for specific organic transformations often relies on the precise tuning of the ligand environment around a metal center. The synthesis of small, highly functionalized molecules, including substituted benzaldehydes, is fundamental to creating new ligands for catalytic applications nih.govacs.org. The presence of the chloro and ethynyl groups on the benzaldehyde ring offers handles for further chemical modification, allowing for the synthesis of a diverse library of ligands with varying electronic and steric profiles. This tunability is crucial for optimizing catalytic activity and selectivity for a desired reaction. For instance, in the oxidation of styrene to benzaldehyde, nickel complexes with Schiff base functionalized triazolylidene ligands have shown good catalytic activity with high selectivity, and the ligand structure plays a key role in the catalyst's performance mdpi.com.

Furthermore, the ethynyl group itself can be a reactive site for catalytic transformations or can be used to anchor the molecule to a solid support to create a heterogeneous catalyst. The development of heterogeneous catalysts is of great interest as they can be easily separated from the reaction mixture and recycled.

Table 2: Potential Roles of this compound in Catalysis

| Feature | Potential Application in Catalysis | Example of Related Chemistry |

| Aldehyde Group | Precursor to Schiff base ligands and other complex organic molecules. | Synthesis of metal-Schiff base complexes for oxidation catalysis mdpi.com. |

| Ethynyl Group | Can be used for catalyst immobilization or as a reactive site. | Ethynyl groups can undergo click chemistry reactions for attachment to supports. |

| Chloro Group | Tunes the electronic properties of the ligand and the metal center. | Electron-withdrawing groups on ligands can influence the Lewis acidity of the metal center. |

| Overall Structure | Building block for the synthesis of complex organic molecules and ligands. | One-pot reduction/cross-coupling procedures for the synthesis of substituted benzaldehydes nih.govacs.org. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Chloro-4-ethynylbenzaldehyde with high purity?

- Methodological Answer : The synthesis typically involves introducing the ethynyl group via Sonogashira coupling, where 3-chloro-4-iodobenzaldehyde reacts with trimethylsilylacetylene under palladium catalysis. Subsequent desilylation with tetrabutylammonium fluoride (TBAF) yields the terminal alkyne. Purity is maximized by optimizing reaction time (12–24 hours) and temperature (60–80°C) and using column chromatography with hexane/ethyl acetate (4:1) for purification .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm aldehyde proton resonance at δ 9.8–10.2 ppm and ethynyl carbon signals at δ 80–90 ppm.

- IR Spectroscopy : Detect C≡C stretch (~2100 cm⁻¹) and aldehyde C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 164.5 (M⁺) and fragmentation patterns consistent with chloro and ethynyl groups .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and goggles due to potential skin/eye irritation. Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro and ethynyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The chloro group acts as an electron-withdrawing substituent, polarizing the benzene ring and enhancing electrophilic substitution at the para position. The ethynyl group enables participation in click chemistry (e.g., azide-alkyne cycloaddition) or palladium-catalyzed couplings. Computational studies (DFT) can model charge distribution, while Hammett constants (σₚ for Cl = +0.23) quantify electronic effects .

Q. What strategies mitigate thermal degradation of this compound during long-term storage?

- Methodological Answer : Degradation is minimized by:

- Stabilizers : Adding 0.1% hydroquinone to inhibit radical polymerization.

- Storage Conditions : Use amber vials to block UV light and maintain temperatures below 10°C.

- Purity Monitoring : Regular GC-MS analysis to detect degradation products like 3-chlorobenzoic acid (retention time: 8.2 min) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the activation energy for SNAr at the chloro-substituted position. Fukui indices identify nucleophilic attack sites, while solvent effects (e.g., DMF vs. THF) are simulated using the Polarizable Continuum Model (PCM) .

Q. What are the challenges in scaling up the synthesis of this compound for multi-gram applications?

- Methodological Answer : Key challenges include:

- Exothermic Reactions : Use jacketed reactors with controlled cooling during Sonogashira coupling.

- Purification : Replace column chromatography with fractional distillation (bp 120–125°C at 5 mmHg) or recrystallization from ethanol/water (3:1).

- Yield Optimization : Increase catalyst loading (Pd(PPh₃)₄ from 2% to 5%) and use microwave-assisted synthesis to reduce reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.